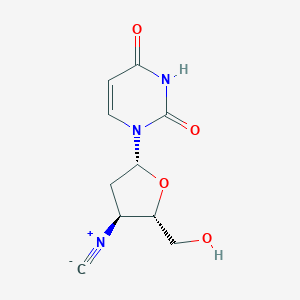

3'-Isocyano-2',3'-dideoxyuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3'-Isocyano-2',3'-dideoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O4 and its molecular weight is 237.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3'-Isocyano-2',3'-dideoxyuridine

The synthesis of this compound typically involves the modification of standard nucleoside synthesis techniques. The compound can be derived from 2',3'-anhydronucleosides through a series of chemical transformations, including the introduction of isocyanide groups. The synthetic pathway generally includes:

- Formation of Isocyanides : Starting from nucleosides, isocyanides are introduced via reactions with appropriate reagents under controlled conditions.

- Purification : The resulting compounds are purified using chromatographic techniques to achieve high purity levels necessary for biological testing.

Antiviral Properties

Research has shown that this compound exhibits varying degrees of antiviral activity, particularly against HIV. However, studies indicate that at non-cytotoxic concentrations, this compound does not display significant anti-HIV activity compared to other nucleoside analogs. For instance, a study found that while it was less toxic than its thymidine counterpart, it did not effectively inhibit HIV replication in vitro .

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a mixed-type inhibitor of deoxythymidine kinase in MT-4 cells, suggesting potential applications in cancer treatment where modulation of nucleoside metabolism is beneficial .

Nucleoside Analog Research

The unique structure of IDU allows it to serve as a valuable tool in the development of nucleoside analogs for therapeutic purposes. Its incorporation into oligonucleotides can enhance the stability and efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), making it useful in gene therapy and RNA interference technologies .

- Study on Antiviral Efficacy : A comparative study evaluated the antiviral efficacy of various nucleoside analogs, including IDU. Results indicated limited effectiveness against HIV but highlighted the need for further exploration into structural modifications to enhance activity .

- Nucleoside Transport Inhibition : Another study investigated the role of nucleoside transport inhibitors alongside IDU derivatives, revealing insights into how these modifications could enhance therapeutic outcomes by improving cellular uptake and retention .

Eigenschaften

CAS-Nummer |

124288-72-8 |

|---|---|

Molekularformel |

C10H11N3O4 |

Molekulargewicht |

237.21 g/mol |

IUPAC-Name |

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H11N3O4/c1-11-6-4-9(17-7(6)5-14)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1 |

InChI-Schlüssel |

KEPYLRFTUFPYBU-LKEWCRSYSA-N |

SMILES |

[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O |

Isomerische SMILES |

[C-]#[N+][C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |

Kanonische SMILES |

[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O |

Key on ui other cas no. |

124288-72-8 |

Synonyme |

3'-isocyano-2',3'-dideoxyuridine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.